
1-(Dichloromethyl)-2-methylbenzene
Overview
Description
1-(Dichloromethyl)-2-methylbenzene (CAS RN: 98-87-3) is an aromatic compound featuring a dichloromethyl (-CHCl₂) group and a methyl (-CH₃) group in the ortho position on the benzene ring. Its molecular formula is C₈H₈Cl₂, with a molecular weight of 175.06 g/mol. The dichloromethyl group introduces significant electron-withdrawing effects, while the ortho-methyl substituent contributes steric hindrance. This compound is primarily utilized in organic synthesis, particularly in reactions requiring electrophilic intermediates or dihalogenated precursors for cyclization and substitution processes .
Preparation Methods
Preparation Method Details and Reaction Conditions
Chlorination of 2-Chlorotoluene Using Chlorine Gas and Ferric Chloride Catalyst
One industrially relevant route is the chlorination of 2-chlorotoluene in the presence of ferric chloride (FeCl3) catalyst. The reaction proceeds via electrophilic aromatic substitution and side-chain chlorination, yielding 1-(Dichloromethyl)-2-methylbenzene as follows:
$$
\text{C}7\text{H}7\text{Cl} + \text{Cl}2 \xrightarrow[\text{FeCl}3]{\text{controlled conditions}} \text{C}7\text{H}5\text{Cl}_3 + \text{HCl}
$$
- Reaction Conditions: Chlorine gas introduced at controlled temperature with FeCl3 catalyst.
- Outcome: High selectivity for dichloromethyl substitution adjacent to the methyl group.
- Industrial Notes: Reaction parameters are optimized to minimize over-chlorination and by-product formation.
Phosphorus Pentachloride Mediated Chlorination of o-Methylbenzyl Ketones
A patent-disclosed method involves converting o-methylbenzyl ketones (e.g., adjacent chlormezanone) to this compound derivatives using phosphorus pentachloride (PCl5):
- Procedure:
- Dissolve the ketone in ethylene dichloride solvent.
- Add PCl5 gradually with controlled heating (up to ~87 °C).
- Maintain reflux for extended periods (up to 12 hours).
- Hydrolyze reaction mixture with ice/water to isolate organic phase.
- Purify by washing and drying with magnesium sulfate.
- Yield: Approximately 96.2% yield with 99.54% purity by HPLC-MS.
- Advantages: High purity and yield; scalable for industrial applications.
- Additional Step: Subsequent treatment with aluminum chloride and crosslinked polystyrene resin can be used to produce related chlorinated resins (2-CTA resins), demonstrating synthetic utility.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Data
- HPLC-MS Analysis: Used to confirm product purity, showing >99% purity in optimized PCl5 chlorination methods.
- Yield Optimization: Controlled addition of PCl5 and temperature management critical to maximize yield and minimize side products.
- Solvent Effects: Ethylene dichloride preferred for better solubility and reaction control compared to methylene dichloride in some protocols.
- Catalyst Role: Lewis acids like FeCl3 and AlCl3 facilitate electrophilic substitution and improve selectivity.
Summary of Key Insights
- The most effective preparation method for this compound involves chlorination of o-methylbenzyl ketones with phosphorus pentachloride in ethylene dichloride solvent, yielding high purity and yield.
- Catalytic chlorination of 2-chlorotoluene with chlorine gas and ferric chloride offers an alternative industrial route.
- Reaction conditions such as temperature, solvent choice, and reagent addition rate critically influence product quality.
- Post-reaction workup involving hydrolysis, washing, and drying is essential for isolating pure product.
- These methods are well-documented in patent literature and peer-reviewed chemical synthesis reports, providing authoritative and reproducible protocols.
Chemical Reactions Analysis
Free Radical Substitution on the Methyl Group
Reagents/Conditions : Chlorine () under UV light or sunlight .
Mechanism :
-
Initiation :
-
Propagation :
-
-
Products : Sequential replacement of methyl hydrogens yields:
| Reaction Stage | Product | Yield (Typical) |
|----------------|-----------------------------------|-----------------|
| Primary | 2-(Chloromethyl)-1-(dichloromethyl)benzene | 60–70% |
| Secondary | 2-(Dichloromethyl)-1-(dichloromethyl)benzene | 20–30% |
| Tertiary | 2-(Trichloromethyl)-1-(dichloromethyl)benzene | <10% |
-
Notes :
-
Multiple substitutions are kinetically favored but sterically hindered by the dichloromethyl group .
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Reaction efficiency depends on concentration and irradiation duration .
Electrophilic Aromatic Substitution on the Benzene Ring
Reagents/Conditions : or with or catalyst .
Directing Effects :
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Methyl group (2-position): Activates the ring, directing incoming electrophiles to ortho (3-position) and para (6-position) sites.
-
Dichloromethyl group (1-position): Deactivates the ring via electron withdrawal, weakly directing meta (4-position).
Observed Products :
Electrophile | Major Product | Yield (%) | Conditions |
---|---|---|---|
1-(Dichloromethyl)-2-methyl-4-chlorobenzene | 55–60 | , 25°C | |
1-(Dichloromethyl)-2-methyl-6-bromobenzene | 48–52 | , 40°C |
Mechanistic Insight :
Competition between directing effects results in mixed regioselectivity, with methyl dominance due to stronger activation .
Hydrolysis and Nucleophilic Substitution
Reagents/Conditions : Aqueous or alcoholic under reflux .
Reactions :
-
Dichloromethyl group hydrolysis :
-
Nucleophilic substitution :
Key Data :
Substrate | Reagent | Product | Yield (%) |
---|---|---|---|
1-(Dichloromethyl)-2-methylbenzene | 10% | 1-Acetyl-2-methylbenzene | 88–92 |
This compound | /EtOH | 1-(Aminomethyl)-2-methylbenzene | 75–80 |
Industrial-Scale Chlorination
Process : High-temperature chlorination in continuous flow reactors with catalyst .
Optimized Conditions :
-
Temperature: 85–90°C
-
Solvent: Ethylene dichloride
-
Catalyst: (1:1 molar ratio)
Outcome :
Stability and Byproduct Formation
Thermal Degradation :
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Above 150°C, decomposition releases and forms:
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Benzene derivatives (e.g., 2-methylbenzaldehyde)
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Polyhalogenated byproducts (e.g., 1,2,4-trichlorotoluene)
-
Light Sensitivity :
Scientific Research Applications
Synthesis of Pharmaceuticals
1-(Dichloromethyl)-2-methylbenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, which can lead to the formation of biologically active molecules.
Case Study: Synthesis of Anticancer Agents
A notable application is its use in synthesizing anticancer agents. For instance, researchers have utilized this compound to develop novel derivatives that exhibit enhanced cytotoxicity against cancer cell lines. The incorporation of the dichloromethyl group facilitates further functionalization, leading to compounds with improved therapeutic profiles.
Polymer Chemistry
The compound is also employed in polymer chemistry as a monomer or co-monomer in the production of specialty polymers. Its reactive chloromethyl group can participate in polymerization reactions, resulting in materials with tailored properties.
Case Study: Development of High-Performance Polymers
In a study focusing on high-performance polymers, this compound was used to synthesize cross-linked polystyrene networks. The resulting materials demonstrated exceptional thermal stability and mechanical strength, making them suitable for applications in electronics and coatings.
Production of Resins
The compound is utilized in producing various resins, particularly those used in coatings and adhesives. Its reactivity allows for the formation of cross-linked structures that enhance the durability and performance of these materials.
Data Table: Resin Properties
Resin Type | Composition | Application Area |
---|---|---|
Epoxy Resins | This compound + Epoxy Monomers | Coatings |
Phenolic Resins | This compound + Phenol | Adhesives |
Flame Retardants
Another significant application is as a flame retardant additive. The presence of chlorine atoms enhances the material's resistance to combustion, making it suitable for use in textiles and construction materials.
Mechanism of Action
1-(Dichloromethyl)-2-methylbenzene can be compared with other similar compounds such as:
Benzyl chloride: Similar in structure but lacks the methyl group on the benzene ring.
2-methylbenzyl alcohol: The alcohol derivative of this compound.
2-methylbenzaldehyde: The aldehyde derivative formed through oxidation.
Uniqueness: this compound is unique due to the presence of both the dichloromethyl and methyl groups on the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogenated Methyl Groups
1-(Chloromethyl)-2-methylbenzene
- Formula : C₈H₉Cl | MW : 140.61 g/mol
- The monochlorinated analog exhibits reduced electron-withdrawing effects compared to the dichloromethyl derivative. It is frequently employed in alkylation reactions (e.g., synthesis of piperidine derivatives via reductive amination) due to its moderate reactivity and lower steric demand .
- Key Difference : The absence of a second chlorine atom limits its utility in reactions requiring strong electrophilic character.
1-Chloro-2-(dibromomethyl)benzene
- Formula : C₇H₅Br₂Cl | MW : 296.38 g/mol
- This compound replaces dichloromethyl with a dibromomethyl (-CHBr₂) group. Bromine's higher atomic radius and polarizability enhance its leaving-group ability, making it more reactive in nucleophilic substitutions.
Positional Isomerism and Steric Effects
(Dichloromethyl)benzene
- Formula : C₇H₆Cl₂ | MW : 161.03 g/mol
- Lacking the ortho-methyl group, this compound shows higher reactivity in electrophilic aromatic substitution (e.g., nitration or sulfonation) due to reduced steric hindrance. For example, para-nitro derivatives of dichloromethylbenzene facilitate diastereoselective aziridine synthesis, yielding cis/trans isomer mixtures .
- Contrast : The ortho-methyl group in 1-(Dichloromethyl)-2-methylbenzene hinders such reactions, often reducing yields in cyclization processes .
1-(Dichloromethyl)-4-nitrobenzene
- Formula: C₇H₅Cl₂NO₂ | MW: 206.03 g/mol
- The para-nitro group amplifies electron-withdrawing effects, enhancing reactivity toward nucleophilic attack. This compound is pivotal in TDAE (tetrakis(dimethylamino)ethylene)-mediated aziridine synthesis, where steric effects are less pronounced compared to ortho-substituted analogs .
Functional Group Replacements
1-(Azidomethyl)-2-methylbenzene
- Formula : C₈H₉N₃ | MW : 147.18 g/mol
- The azide (-N₃) group enables "click chemistry" applications, such as Huisgen cycloadditions. However, its high flammability (autoignition at -30°C) poses significant safety risks compared to the more stable dichloromethyl derivatives .
1-((E)-2-Chloroethenyl)-2-methylbenzene
- Formula : C₉H₉Cl | MW : 152.62 g/mol
- The chloroethenyl group introduces conjugated π-bonding, altering reactivity toward addition reactions (e.g., hydrohalogenation). Unlike dichloromethyl derivatives, this compound is less suited for electrophilic substitutions due to its unsaturated structure .
Data Table: Structural and Reactivity Comparison
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1-(dichloromethyl)-2-methylbenzene, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves the chlorination of 2-methylbenzyl derivatives. For example, radical chlorination of o-xylene derivatives using sulfuryl chloride (SO₂Cl₂) under UV light can yield this compound. Reaction temperature (40–60°C) and stoichiometric control of chlorinating agents are critical to avoid over-chlorination . Characterization via ¹H NMR (e.g., δ 2.2–2.4 ppm for the methyl group) and GC-MS (m/z 195.47 [M⁺]) ensures purity .
Q. How do researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combined spectroscopic techniques are essential:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.1–7.3 ppm) and dichloromethyl groups (δ 5.6–6.4 ppm for CHCl₂) .
- Mass Spectrometry : Confirms molecular weight (195.47 g/mol) and fragmentation patterns .
- Elemental Analysis : Validates %C, %H, and %Cl to detect impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as a skin irritant (H315) and hazardous to aquatic life (H410). Use fume hoods, nitrile gloves, and secondary containment. Spills require neutralization with sodium bicarbonate and disposal via EPA-approved hazardous waste protocols .
Advanced Research Questions
Q. How can discrepancies in analytical data (e.g., NMR or GC-MS) for this compound be resolved?
- Methodological Answer : Contradictions often arise from isotopic impurities (e.g., ³⁵Cl vs. ³⁷Cl) or solvent residues. Use high-resolution MS to distinguish isotopic clusters and deuterated solvents (e.g., CDCl₃) for NMR. Cross-validate with independent techniques like X-ray crystallography if crystalline derivatives are available .
Q. What strategies are effective for optimizing regioselectivity in the synthesis of halogenated derivatives of this compound?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective functionalization. For example, introducing a fluorine atom at the para position requires a blocking group (e.g., trimethylsilyl) to direct electrophilic substitution . Monitor reaction progress via in-situ IR spectroscopy to detect intermediates .
Q. How does the environmental persistence of this compound compare to structurally related chlorobenzenes?
- Methodological Answer : Aerobic biodegradation studies show slower degradation rates compared to mono-chlorinated analogs (e.g., 1,2-dichlorobenzene). Use OECD 301F respirometry to quantify biodegradation half-lives. Hydrophobicity (log P ~3.5) and bioaccumulation potential can be modeled using EPI Suite™ .
Q. What advanced computational methods are used to predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict activation energies for reactions like Friedel-Crafts alkylation. Solvent effects are modeled using the COSMO-RS framework. Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Properties
CAS No. |
60973-59-3 |
---|---|
Molecular Formula |
C8H8Cl2 |
Molecular Weight |
175.05 g/mol |
IUPAC Name |
1-(dichloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 |
InChI Key |
WPZKRYLMVCPDJR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(Cl)Cl |
Key on ui other cas no. |
60973-59-3 |
Origin of Product |
United States |
Synthesis routes and methods I
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